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molecular formula C11H21NO2 B1609815 4-Piperidinebutanoic acid, ethyl ester CAS No. 91370-63-7

4-Piperidinebutanoic acid, ethyl ester

Cat. No. B1609815
M. Wt: 199.29 g/mol
InChI Key: XGABTHFOTUYVMO-UHFFFAOYSA-N
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Patent
US07109219B2

Procedure details

tert-Butyl 4-(3-ethoxycarbonylpropyl)piperidine-1-carboxylate (1.2 g, 4.0 mmol, Production example 43-1) was dissolved in trifluoroacetic acid (30 ml), and the reaction mixture was stirred at room temperature for 20 minutes. This was concentrated under reduced pressure, and was further azeotropically distilled with toluene. The obtained residue was partitioned between ethyl acetate and a saturated aqueous solution of sodium hydrogencarbonate. The organic layer was dried over anhydrous magnesium sulfate. In addition, the aqueous layer was concentrated under reduced pressure to dryness; the obtained solid was suspended in tetrahydrofuran; insoluble portion were filtered off, and this solution was added to the previously obtained organic layer. This was purified by silica gel column chromatography (Fuji Silysia NH, hexane-ethyl acetate-methanol system) to yield the title compound (1.15 g, quantitative) as a yellow oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH2:6][CH2:7][CH2:8][CH:9]1[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]1)=[O:5])[CH3:2]>FC(F)(F)C(O)=O>[NH:12]1[CH2:13][CH2:14][CH:9]([CH2:8][CH2:7][CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(=O)CCCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
was further azeotropically distilled with toluene
CUSTOM
Type
CUSTOM
Details
The obtained residue was partitioned between ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
In addition, the aqueous layer was concentrated under reduced pressure to dryness
FILTRATION
Type
FILTRATION
Details
insoluble portion were filtered off
ADDITION
Type
ADDITION
Details
this solution was added to the previously obtained organic layer
CUSTOM
Type
CUSTOM
Details
This was purified by silica gel column chromatography (Fuji Silysia NH, hexane-ethyl acetate-methanol system)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1CCC(CC1)CCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 144.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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